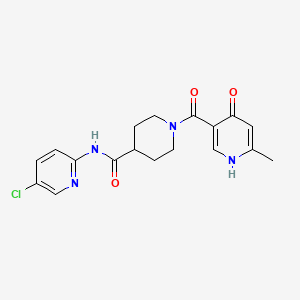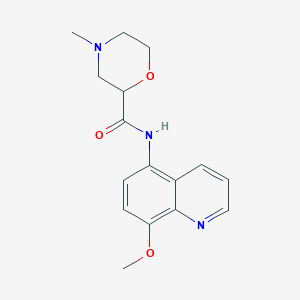![molecular formula C18H23N5O2 B6753932 1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one](/img/structure/B6753932.png)
1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one is a complex organic compound with a unique structure that combines pyrazole and pyridopyrazine moieties
Preparation Methods
The synthesis of 1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Acylation: The pyrazole derivative is then acylated using acyl chlorides or anhydrides to introduce the acetyl group.
Cyclization: The acylated pyrazole undergoes cyclization with suitable reagents to form the pyridopyrazine ring system.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyridopyrazine rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar compounds to 1-[2-[3,5-Dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one include other pyrazole and pyridopyrazine derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. Examples include:
3,5-Dimethylpyrazole: A simpler pyrazole derivative with different reactivity and applications.
Pyridopyrazine: A core structure that can be modified to produce various derivatives with distinct properties.
This compound’s unique combination of pyrazole and pyridopyrazine rings, along with its specific substituents, gives it distinct characteristics that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-[3,5-dimethyl-1-(2-methylpropyl)pyrazol-4-yl]acetyl]-2,4-dihydropyrido[3,4-b]pyrazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-11(2)9-23-13(4)14(12(3)21-23)7-18(25)22-10-17(24)20-15-8-19-6-5-16(15)22/h5-6,8,11H,7,9-10H2,1-4H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOLDEOSIGARHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C)C)CC(=O)N2CC(=O)NC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(1H-imidazol-5-ylmethyl)acetamide](/img/structure/B6753855.png)

![N-[2-(2,6-dioxopiperidin-1-yl)ethyl]-7-fluoro-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B6753868.png)
![[2-(1-Methylpyrazol-4-yl)-1,3-thiazol-5-yl]-[3-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6753880.png)
![1-(1-Benzyl-1,4-diazaspiro[5.5]undecan-4-yl)-2-(tetrazol-1-yl)ethanone](/img/structure/B6753881.png)
![1-[2-(5-Methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B6753901.png)
![1-benzyl-4-[2-(5-methyl-1H-1,2,4-triazol-3-yl)morpholine-4-carbonyl]pyrrolidin-2-one](/img/structure/B6753907.png)
![2-[[[1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]methyl]-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B6753913.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-[[1-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amino]ethanone](/img/structure/B6753924.png)
![8-[3-(4,5-Dimethyl-1,3-thiazol-2-yl)piperidin-1-yl]-3,7-dimethylpurine-2,6-dione](/img/structure/B6753938.png)



![1-benzofuran-3-yl-[3-[3-(trifluoromethyl)-1H-pyrazol-5-yl]piperidin-1-yl]methanone](/img/structure/B6753966.png)
